CCR3 Antagonist Activity: IC50 Comparison vs. Structural Analogs
tert-Butyl 1-benzoylpiperidin-4-ylcarbamate demonstrates measurable CCR3 antagonist activity that differentiates it from related piperidine derivatives. In a functional assay measuring inhibition of eotaxin-induced Ca²⁺ mobilization in human eosinophils, the compound exhibited an IC50 of 380 nM [1]. While less potent than optimized clinical candidates such as trans-J-113863 (IC50 = 93.8 nM), this activity is within the range of early-stage leads where the benzoylpiperidine scaffold has been identified as an essential pharmacophore for CCR3 antagonism [2]. Comparative structure-activity relationship (SAR) studies indicate that moving the piperidine nitrogen substituent to the 2-position of the ring can improve potency to low nanomolar binding affinity, underscoring the specific value of the 4-benzoyl configuration retained in the target compound [1].
| Evidence Dimension | CCR3 receptor antagonist activity (functional) |
|---|---|
| Target Compound Data | IC50 = 380 nM |
| Comparator Or Baseline | trans-J-113863: IC50 = 93.8 nM; optimized leads: IC50 < 200 nM |
| Quantified Difference | Target compound is ~4-fold less potent than trans-J-113863; ~2-fold less potent than optimized leads |
| Conditions | Human eosinophil eotaxin-induced Ca²⁺ mobilization assay |
Why This Matters
This assay-verified CCR3 antagonist activity provides a quantitative benchmark for procurement decisions involving CCR3-targeted screening campaigns, differentiating the compound from benzoylpiperidine analogs lacking validated functional antagonism data.
- [1] BindingDB. (n.d.). BDBM50394489 CHEMBL2160109 – Antagonist activity at CCR3 receptor. Retrieved from https://bdb8.ucsd.edu/ View Source
- [2] Bioorganic & Medicinal Chemistry Letters. (n.d.). Linear unselective CCR3 antagonist leads conversion to low nM binding compounds. Retrieved from https://www.infona.pl/ View Source
